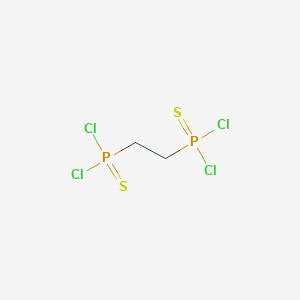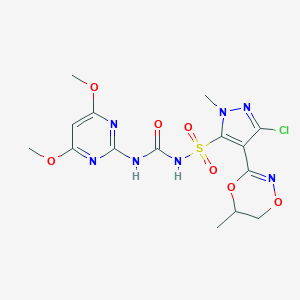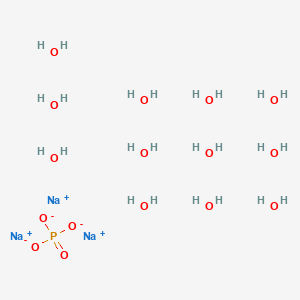
Trisodium phosphate dodecahydrate
Overview
Description
Its chemical formula is Na₃PO₄·12H₂O, and it has a molecular weight of 380.12 g/mol . This compound is widely used in various industrial and scientific applications due to its alkaline properties and solubility in water.
Mechanism of Action
Target of Action
Trisodium phosphate dodecahydrate primarily targets iron and bacterial cells . It serves as a corrosion inhibitor for iron, effectively reducing the rate of the anodic iron dissolution reaction in unbuffered solutions . Additionally, it disrupts the cytoplasmic and outer membranes of bacterial cells, such as Salmonella enterica, thereby preventing the spread of bacteria .
Mode of Action
The compound interacts with its targets through chemical reactions . In the case of iron, it forms a protective layer on the metal surface, inhibiting corrosion . When interacting with bacterial cells, it disrupts the integrity of the cell membranes, leading to leakage of intracellular contents and eventual cell death .
Biochemical Pathways
Its ability to disrupt bacterial cell membranes suggests it may interfere with essential cellular processes such as nutrient uptake, waste excretion, and maintenance of electrochemical gradients .
Pharmacokinetics
As a highly soluble compound , it is expected to be rapidly absorbed and distributed in the body following ingestion or dermal exposure. Its elimination pathways and half-life remain unknown.
Result of Action
The primary molecular and cellular effects of this compound’s action include the prevention of iron corrosion and the inhibition of bacterial growth . These effects make it valuable in various applications, including as a cleaning agent, stain remover, and food additive .
Action Environment
The action of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other ions . For instance, its solubility increases with temperature , which can enhance its reactivity and efficacy. Additionally, its corrosive action on iron is effective under both aerated and deaerated conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium phosphate tribasic dodecahydrate is typically synthesized by neutralizing phosphoric acid with sodium carbonate. The reaction produces disodium hydrogen phosphate, which is then reacted with sodium hydroxide to form trisodium phosphate. The final product is crystallized with twelve molecules of water to form the dodecahydrate .
Industrial Production Methods: In industrial settings, the production of sodium phosphate tribasic dodecahydrate involves the following steps:
Neutralization: Phosphoric acid is neutralized with sodium carbonate to produce disodium hydrogen phosphate.
Conversion: Disodium hydrogen phosphate is further reacted with sodium hydroxide to form trisodium phosphate.
Crystallization: The trisodium phosphate is crystallized with twelve molecules of water to obtain the dodecahydrate form.
Chemical Reactions Analysis
Types of Reactions: Sodium phosphate tribasic dodecahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although it is more commonly used as a buffering agent.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents, sodium phosphate tribasic dodecahydrate can be oxidized to form higher oxidation state compounds.
Substitution: Substitution reactions typically require acidic or basic conditions to facilitate the replacement of the phosphate group.
Major Products:
Oxidation Products: Higher oxidation state phosphates.
Substitution Products: Various substituted phosphates depending on the reagents used.
Scientific Research Applications
Sodium phosphate tribasic dodecahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a buffering agent in chemical reactions and analytical chemistry.
Biology: Employed in the preparation of buffer solutions for biological experiments.
Medicine: Utilized in pharmaceutical formulations and as a laxative.
Industry: Applied in water treatment processes, cleaning agents, and as a food additive
Comparison with Similar Compounds
Monosodium Phosphate (NaH₂PO₄): Used as a buffering agent and in food additives.
Disodium Phosphate (Na₂HPO₄): Commonly used in food processing and as a buffering agent.
Tripotassium Phosphate (K₃PO₄): Used in food additives and as a buffering agent.
Uniqueness: Sodium phosphate tribasic dodecahydrate is unique due to its high solubility in water and its ability to form a highly alkaline solution. This makes it particularly useful in applications requiring strong alkaline conditions and effective buffering capacity .
Properties
CAS No. |
10101-89-0 |
|---|---|
Molecular Formula |
H5NaO5P |
Molecular Weight |
139.00 g/mol |
IUPAC Name |
trisodium;phosphate;dodecahydrate |
InChI |
InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |
InChI Key |
AXCRQNJHVGYJII-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
O.OP(=O)(O)O.[Na] |
melting_point |
Melting point equals 164 to 170 ° F |
Key on ui other cas no. |
10101-89-0 |
physical_description |
Dry Powder Colorless to white crystals; [CAMEO] |
Pictograms |
Corrosive |
Related CAS |
60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |
Synonyms |
dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Trisodium phosphate dodecahydrate can interact with certain APIs, potentially leading to incompatibility issues. For instance, differential thermal analysis (DTA) revealed interactions between this compound and cephradine, suggesting potential incompatibility. In contrast, no interaction was observed with anhydrous sodium carbonate.
A: this compound contains water molecules that can be released under certain conditions, like elevated temperatures. This in-situ generated moisture can trigger disproportionation of salt forms of APIs, potentially impacting their stability. Studies showed significant disproportionation of a model salt API in blends with this compound at 40 °C and 70 °C in closed systems, highlighting the importance of considering in-situ moisture generation when formulating with hydrated excipients.
A: this compound acts as an alkalizing agent in pharmaceutical formulations. When incorporated into matrix pellets containing atenolol and ethylcellulose, it significantly improved the drug's dissolution rate. This enhancement is attributed to the alkalizing effect of this compound, which increases the pH of the dissolution medium, facilitating atenolol dissolution.
A: Studies have shown that the inclusion of this compound in formulations can affect the properties of pellets produced by extrusion/spheronization. Utilizing a higher amount of water as the binding liquid during pellet preparation, along with this compound, resulted in pellets with improved physical characteristics, including more uniform shape and enhanced hardness, making them suitable for coating and subsequent in vivo studies.
A: While this compound effectively prevented biodegradation of methyl tertiary butyl ether (MTBE) and other gasoline components in groundwater for extended periods, it is not recommended as a universal preservative. This is because it caused base-catalyzed hydrolysis of bromomethane during a spike recovery experiment.
A: Incorporating this compound into an alginate impression material formulation resulted in a product with improved accuracy compared to traditional powder-type alginate materials. Scanning electron microscopy revealed a denser structure with fewer bubbles in the novel material, contributing to its enhanced accuracy.
A: this compound plays a crucial role in achieving the desired properties of a new injectable alginate impression material. Its inclusion, along with other carefully selected ingredients, allows for a smooth and homogenous mixture when combined with a reactor paste containing calcium sulfate hemihydrate, resulting in a material with suitable viscosity for injection and setting characteristics.
A: this compound plays a crucial catalytic role in a key nucleophilic substitution reaction during the synthesis of the energetic material 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine. This compound exhibits promising properties as a melt-cast energetic material with higher thermal stability and lower sensitivity compared to RDX.
A: this compound is a relevant component in the complex saltcake mixtures found in nuclear waste storage tanks. Understanding its solubility and interactions with other salts, particularly in the sodium, fluoride, and phosphate system, is crucial for optimizing the saltcake dissolution process, a critical step in nuclear waste remediation efforts.
A: Accurately predicting the solubility and behavior of this compound in mixed salt solutions, particularly at varying temperatures, poses significant challenges for thermodynamic models like ESP. The formation of double salts, such as sodium fluoride-sulfate double salt, further complicates these predictions. These limitations can lead to inaccurate estimations of important parameters like ionic strength, which is crucial for understanding phenomena like pipeline plugging during waste processing.
A: this compound, with its phase transition temperature in the desired range for water and space heating (60-100 °C), has been investigated as a potential phase change material (PCM). Research focused on preventing supercooling and phase segregation through the use of nucleating agents, extra water, and thickening agents to enhance its performance in thermal energy storage applications.
A: this compound can be used as a preservative for soil samples being analyzed for gasoline additives like MTBE. This is particularly useful when analyzing for degradation products of MTBE, as it helps maintain sample integrity during storage.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


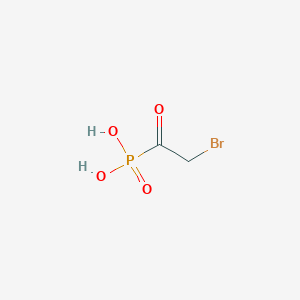

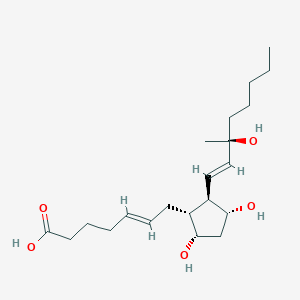

![1H-Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)


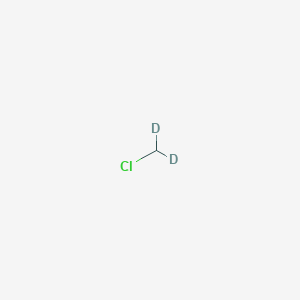


![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)
